N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride

CAS No.: 353505-83-6

Cat. No.: VC4547731

Molecular Formula: C9H8ClN3O2S2

Molecular Weight: 289.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 353505-83-6 |

|---|---|

| Molecular Formula | C9H8ClN3O2S2 |

| Molecular Weight | 289.75 |

| IUPAC Name | N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C9H7N3O2S2.ClH/c13-7-5-16-9(15)12(7)11-8(14)6-2-1-3-10-4-6;/h1-4H,5H2,(H,11,14);1H |

| Standard InChI Key | UUHVEKWRBYIFQE-UHFFFAOYSA-N |

| SMILES | C1C(=O)N(C(=S)S1)NC(=O)C2=CN=CC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

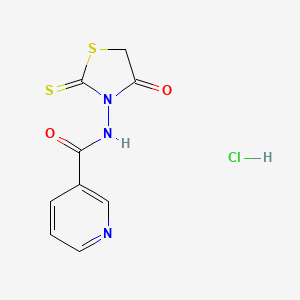

The compound N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide hydrochloride (CAS 353505-83-6) is a synthetic organic molecule with a hybrid structure combining a pyridine carboxamide moiety and a 1,3-thiazolidin-4-one core. Its molecular formula is C₉H₈ClN₃O₂S₂ (molecular weight: 289.75 g/mol) .

Key Structural Features

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₈ClN₃O₂S₂ |

| Molecular Weight | 289.75 g/mol |

| IUPAC Name | N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide;hydrochloride |

| InChI | InChI=1S/C9H7N3O2S2.ClH/c13-7-5-16-9(15)12(7)11-8(14)6-2-1-3-10-4-6;/h1-4H,5H2,(H,11,14);1H |

| SMILES | C1=CN=CC=C1NC(=O)N2C(=O)C(=S)SC2.Cl |

The structure includes:

-

Thiazolidinone ring: A five-membered ring with sulfur, oxygen, and nitrogen atoms, featuring a keto group at position 4 and a sulfanylidene group at position 2 .

-

Pyridine carboxamide: A pyridine ring substituted with a carboxamide group at position 3, linked to the thiazolidinone moiety via an amine bond .

Synthesis and Reactivity

The synthesis of this compound typically involves condensation reactions between thiazolidinone precursors and pyridine-3-carboxylic acid derivatives.

Stability and Reactivity

-

Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions, though the thiazolidinone ring is generally stable .

-

Oxidation/Reduction: The sulfanylidene group (-S) and keto group (-C=O) are susceptible to redox reactions, enabling further derivatization .

Physicochemical Properties

Crystallographic Data

A crystal structure study of a related compound (N-[5-methyl-2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide) revealed:

-

Disorder: Carbonyl oxygen, sulfur, and methyl groups exhibit partial occupancy in the thiazolidinone ring .

-

Intermolecular Interactions:

Medicinal Chemistry and Biological Activity

Thiazolidinone Pharmacophore

Thiazolidinone derivatives are known for:

-

Antimicrobial Activity: Inhibition of bacterial and fungal enzymes (e.g., β-lactamases, chitin synthase) .

-

Anticancer Potential: Modulation of PPARγ receptors and induction of apoptosis .

-

Anti-inflammatory Effects: Inhibition of cyclooxygenase (COX) enzymes .

Pyridine Carboxamide Moiety

-

Enhanced Bioavailability: Pyridine rings improve solubility and binding to biological targets .

-

Target Specificity: The carboxamide group facilitates interactions with hydrogen bond donors in enzyme active sites .

Applications and Future Directions

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume